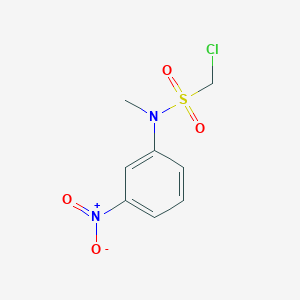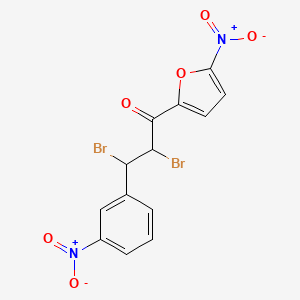
4-Benzoylpyridine hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoylpyridine hydrazone: is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 This compound is derived from the condensation of 4-benzoylpyridine and hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoylpyridine hydrazone typically involves the reaction of 4-benzoylpyridine with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Benzoylpyridine+Hydrazine→4-Benzoylpyridine hydrazone+Water
Industrial Production Methods: Industrial production methods for hydrazones, including this compound, often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzoylpyridine hydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxides, while reduction can produce different hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Benzoylpyridine hydrazone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-benzoylpyridine hydrazone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with metal ions to form coordination complexes, which can exhibit unique biological activities.
Pathways Involved: The compound can induce cell death pathways such as apoptosis and autophagy, making it a potential candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
- 2-Acetylpyridine hydrazone
- 2-Benzoylpyridine hydrazone
- Benzophenone benzoyl hydrazone
- Benzophenone isonicotinoyl hydrazone
Comparison: 4-Benzoylpyridine hydrazone is unique due to its specific structure, which allows it to form stable coordination complexes with metals. This property distinguishes it from other similar compounds, which may not exhibit the same level of stability or biological activity .
Eigenschaften
CAS-Nummer |
91396-85-9 |
|---|---|
Molekularformel |
C12H11N3 |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
[phenyl(pyridin-4-yl)methylidene]hydrazine |
InChI |
InChI=1S/C12H11N3/c13-15-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9H,13H2 |
InChI-Schlüssel |
VUPUTOGGTDBQIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)

![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)






![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
